N-(4-fluorophenyl)-4-(propan-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(4-FLUOROPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including:
Formation of the Benzamide Core: This can be achieved through the reaction of a substituted aniline with a benzoyl chloride derivative under basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the Propan-2-yloxy Group: This can be done through an etherification reaction using an appropriate alkyl halide.
Incorporation of the Thiophen-2-ylmethyl Group: This step might involve a coupling reaction, such as a Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific molecular targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Lacks the propan-2-yloxy and thiophen-2-ylmethyl groups.
4-(Propan-2-yloxy)benzamide: Lacks the fluorophenyl and thiophen-2-ylmethyl groups.
N-[(Thiophen-2-yl)methyl]benzamide: Lacks the fluorophenyl and propan-2-yloxy groups.
Uniqueness
N-(4-FLUOROPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H20FNO2S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H20FNO2S/c1-15(2)25-19-11-5-16(6-12-19)21(24)23(14-20-4-3-13-26-20)18-9-7-17(22)8-10-18/h3-13,15H,14H2,1-2H3 |
InChI Key |
KKRPYTXIRAOAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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